molecular formula C20H24N4O6 B14934537 2-[1-(1,3-benzodioxol-5-ylmethyl)-2-hydroxy-5-oxo-4,5-dihydro-1H-imidazol-4-yl]-N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide

2-[1-(1,3-benzodioxol-5-ylmethyl)-2-hydroxy-5-oxo-4,5-dihydro-1H-imidazol-4-yl]-N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide

Cat. No.: B14934537
M. Wt: 416.4 g/mol
InChI Key: LWUFZQBJVXCQCA-UHFFFAOYSA-N
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Description

2-[1-(1,3-BENZODIOXOL-5-YLMETHYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]-N-[3-(2-OXO-1-PYRROLIDINYL)PROPYL]ACETAMIDE is a complex organic compound characterized by its unique structure, which includes a benzodioxole moiety, an imidazolidinyl group, and a pyrrolidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(1,3-BENZODIOXOL-5-YLMETHYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]-N-[3-(2-OXO-1-PYRROLIDINYL)PROPYL]ACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. The benzodioxole moiety can be synthesized through the reaction of catechol with formaldehyde, followed by cyclization. The imidazolidinyl group is introduced through the reaction of an appropriate amine with a carbonyl compound, followed by cyclization. The final step involves the coupling of the benzodioxole and imidazolidinyl intermediates with the pyrrolidinyl group under specific reaction conditions, such as the use of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow synthesis, which allows for better control of reaction conditions and scalability. Additionally, purification methods such as recrystallization or chromatography would be employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-[1-(1,3-BENZODIOXOL-5-YLMETHYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]-N-[3-(2-OXO-1-PYRROLIDINYL)PROPYL]ACETAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution

Major Products Formed

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may result in the formation of alcohols or amines.

Scientific Research Applications

2-[1-(1,3-BENZODIOXOL-5-YLMETHYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]-N-[3-(2-OXO-1-PYRROLIDINYL)PROPYL]ACETAMIDE has a wide range of scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic reactions.

    Biology: It may be used in studies related to enzyme inhibition, protein-ligand interactions, and cellular signaling pathways.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-[1-(1,3-BENZODIOXOL-5-YLMETHYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]-N-[3-(2-OXO-1-PYRROLIDINYL)PROPYL]ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and affecting various cellular processes. The exact pathways involved would depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[1-(1,3-BENZODIOXOL-5-YLMETHYL)-2,5-DIOXO-4-IMIDAZOLIDINYL]-N-[3-(2-OXO-1-PYRROLIDINYL)PROPYL]ACETAMIDE apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications, as it can interact with a wide range of molecular targets and participate in diverse chemical reactions.

Properties

Molecular Formula

C20H24N4O6

Molecular Weight

416.4 g/mol

IUPAC Name

2-[1-(1,3-benzodioxol-5-ylmethyl)-2,5-dioxoimidazolidin-4-yl]-N-[3-(2-oxopyrrolidin-1-yl)propyl]acetamide

InChI

InChI=1S/C20H24N4O6/c25-17(21-6-2-8-23-7-1-3-18(23)26)10-14-19(27)24(20(28)22-14)11-13-4-5-15-16(9-13)30-12-29-15/h4-5,9,14H,1-3,6-8,10-12H2,(H,21,25)(H,22,28)

InChI Key

LWUFZQBJVXCQCA-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1)CCCNC(=O)CC2C(=O)N(C(=O)N2)CC3=CC4=C(C=C3)OCO4

Origin of Product

United States

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